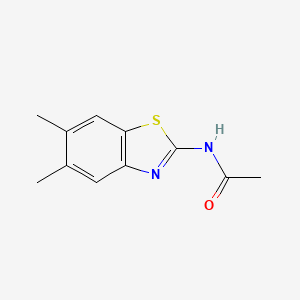

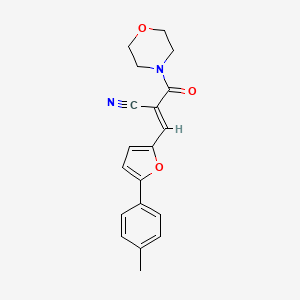

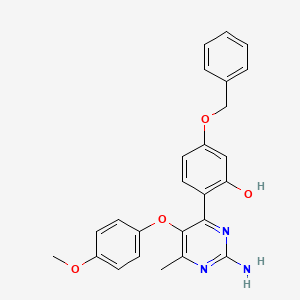

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide” is a compound that belongs to the class of benzothiazoles . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The benzothiazole ring has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .科学的研究の応用

Antimicrobial Activities

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide derivatives have been evaluated for their antimicrobial activities. One study investigated the antimicrobial potential of these compounds against pathogenic bacteria and Candida species. It was found that the compounds exhibited more effective results against fungi than bacteria, with certain derivatives being particularly potent against Candida utilis, suggesting an important role for specific substituents on the benzothiazole ring in enhancing anticandidal activity (Mokhtari & Pourabdollah, 2013).

Anticancer Properties

This compound and its derivatives have shown potential in anticancer research. A study synthesized benzothiazole derivatives bearing different heterocyclic ring systems and evaluated their antitumor activities against various human tumor cell lines. Some compounds demonstrated considerable anticancer activity, highlighting the benzothiazole structure as a promising pharmacophoric group for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Corrosion Inhibition

The application of this compound derivatives extends to corrosion inhibition. Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments demonstrated that these compounds provide superior stability and higher inhibition efficiency compared to previously reported inhibitors. This suggests their potential utility in protecting steel surfaces from corrosion, which is crucial for various industrial applications (Hu et al., 2016).

作用機序

Target of Action

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction results in the disruption of the cell wall biosynthesis of the Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The action of this compound affects the biochemical pathway responsible for the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria.

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability .

Result of Action

The result of the action of this compound is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis, the compound effectively kills the bacteria, making it a potential candidate for anti-tubercular therapy .

将来の方向性

特性

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-6-4-9-10(5-7(6)2)15-11(13-9)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHVPVLNAAXMFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)

![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)

![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)

![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)

![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)